N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-hydroxy-5-methylpyridine-2-carbonyl)piperidin-4-ylidene]acetamide
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Overview
Description
YM-355179 is a novel, selective antagonist of CC chemokine receptor 3 (CCR3) with oral activity. It is primarily used in research for its potential therapeutic applications in treating eosinophil-related allergic inflammatory diseases such as asthma and rhinitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
YM-355179 is synthesized through a multi-step process involving the following key steps:
Formation of the pyrrolidine ring: The synthesis begins with the formation of the pyrrolidine ring, which is achieved by reacting (6-fluoro-2-naphthyl)methylamine with a suitable aldehyde under reductive amination conditions.
Introduction of the piperidine moiety:
Final coupling reaction: The final step involves coupling the pyrrolidine and piperidine intermediates to form the target compound, YM-355179.
Industrial Production Methods
The industrial production of YM-355179 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
YM-355179 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: YM-355179 can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Scientific Research Applications
YM-355179 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationship of CCR3 antagonists.
Biology: The compound is used to investigate the role of CCR3 in eosinophil chemotaxis and activation.
Medicine: YM-355179 is explored for its potential therapeutic applications in treating allergic inflammatory diseases such as asthma and rhinitis.
Industry: The compound is used in the development of new drugs targeting CCR3
Mechanism of Action
YM-355179 exerts its effects by selectively binding to CC chemokine receptor 3 (CCR3) and inhibiting the binding of its ligands, such as CC chemokine ligand 11 (CCL11) and CC chemokine ligand 5 (CCL5). This inhibition prevents the activation and chemotaxis of eosinophils and other CCR3-expressing cells, thereby reducing allergic inflammation .
Comparison with Similar Compounds
Similar Compounds
YM-207086: Another CCR3 antagonist with a similar structure but different functional groups.
YM-355180: A closely related compound with slight modifications in the pyrrolidine ring.
Uniqueness
YM-355179 is unique due to its high selectivity for CCR3 and its oral activity, making it a promising candidate for therapeutic applications in treating eosinophil-related allergic inflammatory diseases .
Properties
Molecular Formula |
C29H31FN4O3 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-hydroxy-5-methylpyridine-2-carbonyl)piperidin-4-ylidene]acetamide |
InChI |
InChI=1S/C29H31FN4O3/c1-19-12-26(35)28(31-16-19)29(37)34-10-6-20(7-11-34)14-27(36)32-25-8-9-33(18-25)17-21-2-3-23-15-24(30)5-4-22(23)13-21/h2-5,12-16,25,35H,6-11,17-18H2,1H3,(H,32,36)/t25-/m1/s1 |
InChI Key |
LHTPHICFHRATTG-RUZDIDTESA-N |
Isomeric SMILES |
CC1=CC(=C(N=C1)C(=O)N2CCC(=CC(=O)N[C@@H]3CCN(C3)CC4=CC5=C(C=C4)C=C(C=C5)F)CC2)O |
SMILES |
CC1=CC(=C(N=C1)C(=O)N2CCC(=CC(=O)NC3CCN(C3)CC4=CC5=C(C=C4)C=C(C=C5)F)CC2)O |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N2CCC(=CC(=O)NC3CCN(C3)CC4=CC5=C(C=C4)C=C(C=C5)F)CC2)O |
Appearance |
White to off-white solid powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-((3R)-1-((6-fluoro-2-naphthyl)methyl)pyrrolidin-3-yl)-2-(1-((5-hydroxy-3-methylpyridin-2-yl)carbonyl)piperidin-4-ylidene)-acetamide hemifumarate YM-355179 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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